molecular formula C9H6BrNO B3027733 4-Bromo-1H-indole-2-carbaldehyde CAS No. 1368231-70-2

4-Bromo-1H-indole-2-carbaldehyde

Cat. No. B3027733
CAS RN: 1368231-70-2
M. Wt: 224.05
InChI Key: QMULHCUEKZWWSC-UHFFFAOYSA-N
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Description

4-Bromo-1H-indole-2-carbaldehyde is a compound with the molecular formula C9H6BrNO . It is a member of indoles and a heteroarenecarbaldehyde . The IUPAC name for this compound is 4-bromo-1H-indole-2-carbaldehyde .


Synthesis Analysis

The synthesis of indole derivatives, including 4-Bromo-1H-indole-2-carbaldehyde, has been a focus of many researchers . The Bartoli indole synthesis is one method that has been used to synthesize bromo-indole compounds .


Molecular Structure Analysis

The molecular weight of 4-Bromo-1H-indole-2-carbaldehyde is 224.05 g/mol . The InChI code for this compound is InChI=1S/C9H6BrNO/c10-8-2-1-3-9-7 (8)4-6 (5-12)11-9/h1-5,11H .


Chemical Reactions Analysis

Indole derivatives, including 4-Bromo-1H-indole-2-carbaldehyde, are important types of molecules and natural products that play a main role in cell biology . They have been used in various chemical reactions to generate biologically active structures .


Physical And Chemical Properties Analysis

4-Bromo-1H-indole-2-carbaldehyde has a topological polar surface area of 32.9 Ų . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Multicomponent Reactions (MCRs)

4-Bromo-1H-indole-2-carbaldehyde: and related indole derivatives serve as ideal precursors for synthesizing active molecules. MCRs, which combine more than two starting materials in a single step, offer sustainable and efficient strategies. These reactions are high-yielding, operationally friendly, and comply with green chemistry principles. The indole nucleus, found in many natural products, exhibits various biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties .

Biologically Active Structures

The inherent functional groups (CO) in 4-Bromo-1H-indole-2-carbaldehyde enable it to undergo C–C and C–N coupling reactions and reductions easily. As a result, it serves as a key precursor for generating diverse heterocyclic derivatives. These derivatives include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives. Notably, these structures play a vital role in the synthesis of pharmaceutically active compounds and indole alkaloids .

Anti-Inflammatory and Analgesic Activities

Certain derivatives of 4-Bromo-1H-indole-2-carbaldehyde have demonstrated anti-inflammatory and analgesic properties. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit such activities .

Antiviral Potential

Researchers have explored the antiviral activity of 4-Bromo-1H-indole-2-carbaldehyde derivatives. For instance:

Mechanism of Action

While the specific mechanism of action for 4-Bromo-1H-indole-2-carbaldehyde is not mentioned in the search results, indole derivatives are known to have various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Safety and Hazards

While specific safety and hazard information for 4-Bromo-1H-indole-2-carbaldehyde is not available, it’s important to handle all chemical compounds with care. Always use appropriate safety measures, including wearing protective gloves, protective clothing, and eye protection .

Future Directions

Indole derivatives, including 4-Bromo-1H-indole-2-carbaldehyde, continue to attract the attention of the chemical community due to their importance in natural products and drugs . Future research may focus on the development of novel methods of synthesis and the exploration of their potential therapeutic applications .

properties

IUPAC Name

4-bromo-1H-indole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-2-1-3-9-7(8)4-6(5-12)11-9/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMULHCUEKZWWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C=O)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743799
Record name 4-Bromo-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-indole-2-carbaldehyde

CAS RN

1368231-70-2
Record name 4-Bromo-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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